molecular formula C12H16N2O4 B3862625 N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide

N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide

Cat. No. B3862625
M. Wt: 252.27 g/mol
InChI Key: PIWIESHOBIGXNS-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide, also known as DMPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DMPH is a Schiff base derivative of hydrazide, which exhibits a wide range of biological activities. The compound is synthesized by the condensation reaction of 2,5-dimethoxybenzaldehyde and 2-hydroxypropanehydrazide. In

Mechanism of Action

The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is not fully understood, but it is believed to involve multiple pathways. The compound's antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. The antimicrobial activity of this compound is believed to be mediated by its ability to disrupt the bacterial cell membrane and inhibit the synthesis of essential proteins. The antitumor activity of this compound is thought to be due to its ability to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways. The anticonvulsant activity of this compound is believed to be mediated by its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce oxidative stress and inflammation, improve immune function, and modulate neurotransmission. Furthermore, this compound has been found to possess anticancer properties by inhibiting tumor growth and inducing apoptosis. The compound has also been reported to enhance wound healing and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide is a versatile compound that can be easily synthesized in the laboratory. The compound exhibits a wide range of biological activities, making it suitable for various research applications. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is essential to use appropriate concentrations of this compound in experiments and to conduct toxicity studies before using the compound in vivo.

Future Directions

There are several future directions for the research on N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegeneration. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of novel derivatives of this compound with improved biological activities and pharmacokinetic properties is another potential direction for future research.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities. The compound's antioxidant, anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties make it suitable for various research applications. However, further studies are needed to fully understand the compound's mechanism of action and to identify its molecular targets. The development of novel derivatives of this compound with improved biological activities and pharmacokinetic properties is another potential direction for future research.

Scientific Research Applications

N'-(2,5-dimethoxybenzylidene)-2-hydroxypropanohydrazide has been extensively studied for its biological activities, including antioxidant, anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. The compound has shown promising results in various in vitro and in vivo studies. For instance, this compound has been reported to exhibit potent antioxidant activity by scavenging free radicals and reducing lipid peroxidation. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains. The compound has also demonstrated antitumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been reported to exhibit anticonvulsant activity by modulating the GABAergic system.

properties

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(15)12(16)14-13-7-9-6-10(17-2)4-5-11(9)18-3/h4-8,15H,1-3H3,(H,14,16)/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWIESHOBIGXNS-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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